![molecular formula C17H19N3O4S B2597161 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2034602-74-7](/img/structure/B2597161.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

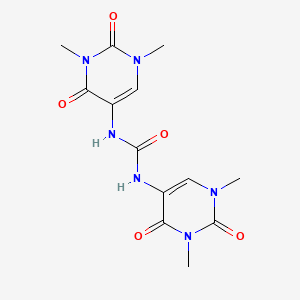

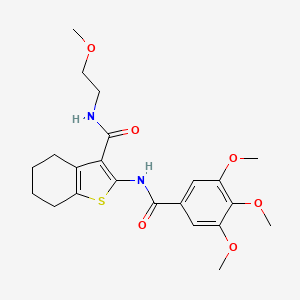

The compound you mentioned is a complex organic molecule that contains a benzo[b]thiophene moiety, a piperazine ring, and an amide group. Benzo[b]thiophene is a polycyclic aromatic compound that is made up of a benzene ring fused to a thiophene ring . Piperazine is a six-membered ring containing two nitrogen atoms, and amides are a type of functional group containing a carbonyl group linked to a nitrogen atom .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, benzo[b]thiophene derivatives can be synthesized from 3-methyl-benzo[b]thiophene . Piperazine rings can be formed through reactions involving ethylene diamine . The amide group could potentially be introduced through a reaction with an appropriate carboxylic acid or acyl chloride .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and functional groups. The benzo[b]thiophene moiety would contribute to the planarity and aromaticity of the molecule .Chemical Reactions Analysis

The compound, due to the presence of an amide group, might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine . The aromatic rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of its functional groups and the overall structure of the molecule. For instance, the presence of polar amide groups might enhance its solubility in polar solvents .Applications De Recherche Scientifique

Anti-Inflammatory Applications

The thiophene nucleus, which is part of the compound’s structure, has been reported to possess anti-inflammatory properties. Compounds containing thiophene have been used to develop drugs that can mitigate inflammation, which is a common response to infection and tissue damage .

Antipsychotic Uses

Thiophene derivatives have shown promise in the treatment of psychiatric disorders. They have been utilized in the synthesis of antipsychotic medication, providing relief for symptoms associated with conditions such as schizophrenia .

Anti-Arrhythmic Effects

The compound’s structure suggests potential use in the treatment of arrhythmias. Anti-arrhythmic drugs help in correcting irregular heartbeats and can be derived from thiophene-based molecules .

Antifungal and Antimicrobial Activity

Thiophene compounds have been effective against various fungal and microbial strains. Their incorporation into new drugs could lead to the development of novel antifungal and antimicrobial treatments .

Antioxidant Properties

The antioxidant capacity of thiophene derivatives makes them suitable for protecting cells against oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders .

Estrogen Receptor Modulation

Some thiophene compounds act on estrogen receptors, making them relevant in the treatment of hormone-related conditions and certain types of cancer .

Kinase Inhibition

Kinases are enzymes that play a crucial role in cell signaling and metabolism. Thiophene derivatives have been studied for their ability to inhibit kinases, which is valuable in cancer therapy .

Anti-Cancer Activity

The compound’s structural features, particularly the thiophene nucleus, have been associated with anti-cancer activity. Research into thiophene derivatives has shown potential in developing new chemotherapeutic agents .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-2-19-7-8-20(16(23)15(19)22)17(24)18-9-13(21)12-10-25-14-6-4-3-5-11(12)14/h3-6,10,13,21H,2,7-9H2,1H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLGCWQIPSZKMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2597078.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methylbenzamide](/img/structure/B2597079.png)

![2-Chloro-3-[(3-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2597083.png)

![2-methyl-N-(1,3-thiazol-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2597088.png)

![N-(4-chlorobenzyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2597091.png)

![8-Bromo-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2597092.png)

![1-(4-Fluorophenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2597096.png)

![2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2597099.png)

![Dimethyl 2'-amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylate](/img/structure/B2597100.png)